7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one
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Overview
Description
7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is a fluorinated quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one involves its interaction with specific molecular targets. For instance, in anti-cancer applications, it targets protein kinases such as SGK1, leading to the inhibition of cancer cell growth and induction of apoptosis . The compound stabilizes DNA strand breaks by binding to enzyme-DNA complexes, thereby blocking DNA replication and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds also contain fluorine atoms and exhibit broad-spectrum antibacterial activity.
Quinoline Derivatives: Compounds such as 4-trifluoromethyl-2-anilinoquinoline share structural similarities and are used in similar applications.
Uniqueness
7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is unique due to its specific trifluoromethyl group, which enhances its biological activity and stability. This makes it a valuable compound in the development of new therapeutic agents and advanced materials .
Properties
IUPAC Name |
7-(trifluoromethyl)-1,3-dihydroimidazo[4,5-g]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)6-1-5-2-8-9(17-10(18)16-8)3-7(5)15-4-6/h1-4H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIXFPFJYFAVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C3C(=CC2=NC=C1C(F)(F)F)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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